N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[2-hydroxy-2-(4-phenylphenyl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FNO2S/c1-23(27,16-25-22(26)15-28-21-13-11-20(24)12-14-21)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-14,27H,15-16H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWIQFUPXVNMGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CSC1=CC=C(C=C1)F)(C2=CC=C(C=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide typically involves multiple steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Hydroxypropylation: The biphenyl intermediate is then reacted with an epoxide to introduce the hydroxypropyl group.
Thioacetamide Formation: The final step involves the reaction of the hydroxypropyl-biphenyl intermediate with 4-fluorothiophenol and acetic anhydride to form the thioacetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone.
Reduction: The thioacetamide group can be reduced to form a thiol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a thiol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. The biphenyl moiety is often associated with enhanced biological activity due to its ability to interact with various cellular targets. For instance, derivatives of biphenyl compounds have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
1.2 Antimicrobial Properties
Research has demonstrated that compounds featuring thioacetamide groups can possess antimicrobial activities. The presence of the fluorophenyl group may enhance these effects by increasing lipophilicity, which facilitates membrane penetration and enhances interaction with bacterial targets .
1.3 Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes relevant in biochemical pathways associated with diseases such as diabetes and hypertension. Studies have shown that modifications in the acetamide structure can lead to selective inhibition of enzymes like dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism .
Material Science
2.1 Polymer Synthesis
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide can serve as a monomer in the synthesis of novel polymers. The incorporation of biphenyl units into polymer chains can improve thermal stability and mechanical properties, making them suitable for applications in high-performance materials .
2.2 Organic Electronics
The compound's unique electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport due to the biphenyl structure can enhance device efficiency .
Biocatalysis
3.1 Synthesis of Chiral Compounds
The compound has potential applications in asymmetric synthesis, where it can act as a chiral auxiliary or catalyst in biocatalytic processes. The use of biocatalysts allows for more environmentally friendly synthesis routes, reducing the need for harsh chemicals .
Data Summary Table
Mechanism of Action
The mechanism of action of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory or cancer pathways.
Pathways Involved: It may modulate signaling pathways such as the NF-κB or MAPK pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thioacetamide Moieties
- N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (): This compound replaces the biphenyl and hydroxypropyl groups with a chlorophenyl and styrylpyridine system. The synthesis achieved an 85% yield via reflux in ethanol with sodium acetate, indicating efficient coupling.
2-((2-Hydroxypropyl)thio)-N-(4-sulfamoylphenyl)acetamide () :
Shares the hydroxypropyl-thioacetamide motif but incorporates a sulfamoylphenyl group instead of biphenyl. The lower yield (56%) suggests synthetic challenges in introducing bulkier substituents. The sulfamoyl group may enhance hydrogen-bonding capacity, contrasting with the fluorophenyl’s lipophilic character in the target compound .- N-(4-Bromophenyl)-2-(2-thienyl)acetamide (): Replaces the biphenyl with a thiophene ring, simplifying aromaticity while retaining sulfur. Thiophene derivatives are known for antimycobacterial activity, hinting that the target compound’s thioether group could similarly influence pharmacological profiles .
Biphenyl-Containing Analogues
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide () :
Features a biphenyl-fluorophenyl core linked to an indole-ethyl group via an amide bond. The indole moiety may enhance CNS permeability, whereas the target compound’s hydroxypropyl group could prioritize peripheral targeting. The synthetic route emphasizes amide coupling efficiency, a strategy applicable to the target compound’s synthesis .2-[1,1'-Biphenyl]-4-yl-N-(4-fluorophenyl)acetamide () :
A simpler analogue lacking the hydroxypropyl and thioether groups. The absence of these substituents likely reduces steric hindrance and increases metabolic stability, but compromises solubility and target selectivity .
Biological Activity
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide is a complex organic compound that exhibits intriguing biological activity. This article delves into its synthesis, biological properties, and potential therapeutic applications, drawing from diverse scientific sources.
Chemical Structure
The compound features a biphenyl group, a hydroxypropyl chain, and a thioacetamide moiety. Its molecular formula is , with a molecular weight of approximately 389.5 g/mol.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Biphenyl Intermediate : This can be achieved through a Suzuki coupling reaction between bromobenzene and phenylboronic acid.
- Hydroxypropylation : The biphenyl intermediate is reacted with an epoxide (e.g., propylene oxide) in the presence of a base to introduce the hydroxypropyl group.
- Thioacetamide Formation : The final step involves the reaction of the hydroxypropyl-biphenyl intermediate with 4-fluorophenyl thiol in the presence of an acetic acid derivative to form the desired thioacetamide.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. The unique structural features facilitate binding to hydrophobic pockets within target proteins, potentially modulating their activity.
Pharmacological Properties
Research indicates that this compound may function as a positive allosteric modulator (PAM) for certain G-protein coupled receptors (GPCRs). PAMs enhance receptor activity without directly activating them, which can lead to more refined therapeutic effects with fewer side effects compared to traditional agonists.
Table 1: Biological Activity Overview
| Target | Activity | Mechanism | Phase |
|---|---|---|---|
| GABA Receptor | Positive Allosteric Modulation | Enhances receptor response | Preclinical |
| Class A GPCRs | Allosteric Modulation | Modulates signaling pathways | Phase I |
| NMDA Receptors | Indirect Modulation | Potentiates receptor responses | Preclinical |
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
- Positive Allosteric Modulators of GABA : A study characterized dihydrothiazolopyridone derivatives as PAMs for GABA receptors, demonstrating their potential in treating neurological disorders through modulation rather than direct activation .
- Class A GPCR Modulators : Research has focused on developing allosteric modulators for class A GPCRs, showing promising results in enhancing receptor responses without significant side effects .
- NMDA Receptors : Investigations into compounds that indirectly modulate NMDA receptor function through metabotropic glutamate receptors have shown potential therapeutic benefits for cognitive impairments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
